Cas no 1270483-51-6 (4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol)

4-(1-Aminobutyl)-2,3,5,6-tetrafluorophenol is a fluorinated phenolic compound featuring a primary amine functional group on its butyl side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tetrafluorophenol moiety enhances electron-withdrawing properties, improving stability and facilitating selective reactions. The primary amine group offers versatility for further derivatization, such as amide or imine formation. Its fluorinated aromatic core contributes to increased lipophilicity, potentially enhancing bioavailability in drug design. The compound’s well-defined structure ensures reproducibility in synthetic applications. Suitable for controlled reactions under mild conditions, it is particularly useful in constructing complex molecules requiring fluorinated aromatic systems with amine functionality.
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol structure
1270483-51-6 structure
商品名:4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
CAS番号:1270483-51-6
MF:C10H11F4NO
メガワット:237.194056749344
CID:5878713
PubChem ID:129946118

4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol 化学的及び物理的性質

名前と識別子

    • 4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
    • 1270483-51-6
    • EN300-1277099
    • インチ: 1S/C10H11F4NO/c1-2-3-4(15)5-6(11)8(13)10(16)9(14)7(5)12/h4,16H,2-3,15H2,1H3
    • InChIKey: PTFSOEHNWBINNH-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1C(CCC)N)F)F)O)F

計算された属性

  • せいみつぶんしりょう: 237.07767662g/mol
  • どういたいしつりょう: 237.07767662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277099-0.25g
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
0.25g
$972.0 2023-06-08
Enamine
EN300-1277099-10.0g
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
10g
$4545.0 2023-06-08
Enamine
EN300-1277099-5000mg
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
5000mg
$3065.0 2023-10-01
Enamine
EN300-1277099-5.0g
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
5g
$3065.0 2023-06-08
Enamine
EN300-1277099-10000mg
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
10000mg
$4545.0 2023-10-01
Enamine
EN300-1277099-0.05g
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
0.05g
$888.0 2023-06-08
Enamine
EN300-1277099-0.5g
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
0.5g
$1014.0 2023-06-08
Enamine
EN300-1277099-50mg
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
50mg
$888.0 2023-10-01
Enamine
EN300-1277099-250mg
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
250mg
$972.0 2023-10-01
Enamine
EN300-1277099-2500mg
4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol
1270483-51-6
2500mg
$2071.0 2023-10-01

4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol 関連文献

4-(1-aminobutyl)-2,3,5,6-tetrafluorophenolに関する追加情報

Comprehensive Overview of 4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol (CAS No. 1270483-51-6)

4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol (CAS No. 1270483-51-6) is a fluorinated phenolic compound with a unique structural framework, combining an aminobutyl side chain with a tetrafluorophenol core. This molecular design grants it distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and specialty chemical applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the aminobutyl moiety introduces potential for further functionalization, aligning with modern drug discovery trends such as targeted delivery and prodrug development.

In recent years, the demand for fluorinated compounds has surged due to their applications in agrochemicals, diagnostics, and bioactive molecules. Researchers frequently search for "synthesis of tetrafluorophenol derivatives" or "applications of aminobutyl-substituted phenols," reflecting the compound's relevance. The CAS No. 1270483-51-6 is often associated with queries like "4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol solubility" or "stability under physiological conditions," highlighting its practical utility in formulation studies.

The compound's tetrafluorophenol backbone is particularly noteworthy for its electron-withdrawing effects, which can modulate reactivity in coupling reactions or serve as a scaffold for enzyme inhibitors. This aligns with the growing focus on "fluorine in medicinal chemistry"—a hot topic in peer-reviewed journals and conferences. Additionally, its potential role in PET radiotracer development (positron emission tomography) has been explored, addressing the need for novel imaging agents in oncology and neurology.

From a synthetic perspective, 4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol offers versatility. Laboratories often investigate "optimized routes for aminobutyl phenol derivatives" to improve yield and purity. The compound’s amine group allows for conjugation with carboxylic acids or carbonyl compounds, enabling the creation of amides or Schiff bases—key intermediates in heterocyclic chemistry. Such features cater to the rising demand for "tailor-made fluorinated building blocks" in fragment-based drug design.

Environmental and regulatory considerations also shape discussions around this compound. While not classified as hazardous, its fluorinated aromatic nature prompts studies on "biodegradation of fluorophenols" and "green chemistry approaches." These topics resonate with industries striving for sustainable practices, as evidenced by searches for "eco-friendly fluorination methods."

In summary, 4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol (CAS No. 1270483-51-6) exemplifies innovation at the intersection of fluorine chemistry and functional group diversity. Its adaptability to multiple research domains—from drug discovery to advanced materials—ensures its continued prominence in scientific literature and industrial applications.

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